molecular formula C18H19N5O3S B2560472 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034536-72-4

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2560472
CAS No.: 2034536-72-4
M. Wt: 385.44
InChI Key: GRMHHSNPHXBHCH-UHFFFAOYSA-N
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Description

This novel chemical entity, 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinazolinone moiety, a privileged scaffold in pharmacology known for its ability to interact with a range of enzymatic targets, particularly protein kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4396797/]. The molecule is further functionalized with a 1,2,4-oxadiazole ring linked to a thiane group, which is often employed as a bioisostere for amide or ester bonds and can enhance physicochemical properties like metabolic stability and membrane permeability [https://pubs.acs.org/doi/10.1021/jm400360q]. This specific structural architecture suggests potential as a targeted covalent inhibitor or a high-affinity probe for enzyme families such as kinases or bromodomains, where the quinazolinone core can occupy the adenine-binding pocket. Researchers can leverage this compound as a key intermediate or a lead structure for developing new therapeutic agents, particularly in oncology and inflammatory diseases. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, target validation, and biochemical assay development to elucidate novel signaling pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c24-15(10-23-11-20-14-4-2-1-3-13(14)18(23)25)19-9-16-21-17(22-26-16)12-5-7-27-8-6-12/h1-4,11-12H,5-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMHHSNPHXBHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 4(3H)-quinazolinone with acetic anhydride to form 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate . This intermediate is then further reacted with various reagents to introduce the oxadiazole and thianyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate, potassium acetate, and dimethyl sulfoxide (DMSO). Reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and purity .

Major Products

The major products formed from these reactions include various quinazolinone and oxadiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, while the oxadiazole ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target’s dihydroquinazolinone distinguishes it from analogues with benzoxazine or isoxazole cores. This difference impacts electronic properties and target selectivity.

Pharmacological Profile: Compounds with dihydroquinazolinone (target) and benzoxazine are often explored for anticancer/anti-inflammatory roles, whereas oxadiazolidinones target microbial enzymes. The acetamide linkage is common across analogues, suggesting shared metabolic pathways (e.g., hydrolysis susceptibility).

Synthetic Complexity :

  • The thian-4-yl substitution may require specialized precursors (e.g., thiane derivatives), increasing synthetic complexity compared to phenyl-substituted analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-[4-(4-Chlorophenyl)...acetamide N-[4-(Dimethylamino)...acetamide
logP (Predicted) ~2.8 (high due to thian-4-yl) ~2.5 ~3.1 (dimethylaminobenzyl)
Solubility Low (non-polar substituents) Moderate (chlorophenyl) Moderate (polar dimethylamino group)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate Low (ester/amide hydrolysis)

Key Insights:

  • Oxadiazole rings generally improve metabolic stability across analogues .

Biological Activity

The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide represents a novel hybrid structure that combines features of quinazoline and oxadiazole derivatives. These classes of compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure includes a quinazoline moiety linked to an oxadiazole ring through a thian group, which may enhance its biological efficacy.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with quinazoline and oxadiazole derivatives. The specific activities of the compound include:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of oxadiazole enhances these effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antibacterial Activity : Compounds containing oxadiazole rings have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Preliminary studies suggest that similar compounds exhibit antifungal activity, although specific data on this compound is limited.

Anticancer Studies

A study focusing on quinazoline derivatives reported that compounds with oxadiazole substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt) .

Antibacterial Activity

Research indicated that oxadiazole-containing compounds possess potent antibacterial properties. For instance, one study found that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 3.91 mg/L against common bacterial strains . The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups significantly increased antibacterial potency.

Antifungal Activity

While direct studies on the antifungal properties of the specific compound are scarce, related quinazoline and oxadiazole derivatives have shown promise against fungal pathogens, indicating potential for further investigation .

Data Tables

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
AntibacterialInhibition of bacterial growth
AntifungalPotential inhibition of fungal growth

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